molecular formula C18H15NO2 B8246640 4,4'-(Phenylimino)bisphenol

4,4'-(Phenylimino)bisphenol

Cat. No.: B8246640
M. Wt: 277.3 g/mol
InChI Key: GBRCXEWTBPLZEW-UHFFFAOYSA-N
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Description

4,4’-(Phenylimino)bisphenol is an organic compound with the molecular formula C18H15NO2. It is also known as 4,4’-dihydroxytriphenylamine or 4,4’-(phenylazanediyl)diphenol. This compound is characterized by the presence of two phenol groups connected by a phenylimino group. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylimino)bisphenol typically involves the reaction of aniline with 4,4’-dihydroxybenzophenone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 4,4’-(Phenylimino)bisphenol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylimino)bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Phenylimino)bisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Phenylimino)bisphenol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. This compound can also intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. The pathways involved include the inhibition of key enzymes in metabolic processes and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Phenylimino)bisphenol is unique due to the presence of the phenylimino group, which imparts distinct chemical reactivity and biological activity compared to other bisphenols. This structural feature allows it to form stable complexes with metal ions and interact with biological macromolecules in ways that other bisphenols cannot .

Properties

IUPAC Name

4-(N-(4-hydroxyphenyl)anilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRCXEWTBPLZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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